molecular formula C20H21BrN2O3 B11169488 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-bromophenyl)ethanone

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-bromophenyl)ethanone

Cat. No.: B11169488
M. Wt: 417.3 g/mol
InChI Key: GHCBIMMNPASMRJ-UHFFFAOYSA-N
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Description

1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-(4-BROMOPHENYL)ETHAN-1-ONE is a complex organic compound that features a benzodioxole moiety, a piperazine ring, and a bromophenyl group

Preparation Methods

The synthesis of 1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-(4-BROMOPHENYL)ETHAN-1-ONE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Synthesis of the Piperazine Derivative: The benzodioxole derivative is then reacted with piperazine in the presence of a suitable base to form the piperazine derivative.

    Introduction of the Bromophenyl Group: The final step involves the reaction of the piperazine derivative with 4-bromobenzoyl chloride under basic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-(4-BROMOPHENYL)ETHAN-1-ONE can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles such as amines or thiols replace the bromine atom.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the benzodioxole and piperazine derivatives.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

    Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.

Scientific Research Applications

1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-(4-BROMOPHENYL)ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with neurotransmitter receptors.

    Biological Studies: It is used in research to understand its effects on biological systems, including its potential as an anticancer agent.

    Chemical Biology: The compound serves as a tool to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-(4-BROMOPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets:

    Neurotransmitter Receptors: The compound may bind to serotonin or dopamine receptors, modulating their activity and influencing neurotransmission.

    Enzyme Inhibition: It can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes.

    Cell Cycle Modulation: In cancer research, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, potentially through the inhibition of tubulin polymerization.

Comparison with Similar Compounds

1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-(4-BROMOPHENYL)ETHAN-1-ONE can be compared with other similar compounds:

    1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-(4-CHLOROPHENYL)ETHAN-1-ONE: This compound has a chlorophenyl group instead of a bromophenyl group, which may alter its reactivity and biological activity.

    1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-(4-METHOXYPHENYL)ETHAN-1-ONE: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.

    1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-(4-NITROPHENYL)ETHAN-1-ONE:

Each of these similar compounds has unique properties that can be leveraged for different scientific and industrial applications, highlighting the versatility and importance of structural modifications in organic chemistry.

Properties

Molecular Formula

C20H21BrN2O3

Molecular Weight

417.3 g/mol

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-bromophenyl)ethanone

InChI

InChI=1S/C20H21BrN2O3/c21-17-4-1-15(2-5-17)12-20(24)23-9-7-22(8-10-23)13-16-3-6-18-19(11-16)26-14-25-18/h1-6,11H,7-10,12-14H2

InChI Key

GHCBIMMNPASMRJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CC4=CC=C(C=C4)Br

Origin of Product

United States

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